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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylphenol

Cat. No.: B073967

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the reaction
mechanisms involving 4-Chloro-2,6-dimethylphenol. It is intended to serve as a

comprehensive resource for researchers and professionals in the fields of chemistry and drug
development.

Overview of 4-Chloro-2,6-dimethylphenol

4-Chloro-2,6-dimethylphenol is a halogenated phenolic compound with a variety of
applications in chemical synthesis and biological systems. Its chemical structure, featuring a
hydroxyl group, a chlorine atom, and two methyl groups on the benzene ring, dictates its
reactivity in electrophilic and nucleophilic substitution reactions, as well as its biological activity.

Table 1: Physicochemical Properties of 4-Chloro-2,6-dimethylphenol
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Property Value Reference
Molecular Formula CsHoCIO [1]
Molecular Weight 156.61 g/mol [1]
CAS Number 1123-63-3 [1]

White to pale pink fine
Appearance ] [N/A]
crystalline needles

Melting Point 80-85 °C [N/A]
Boiling Point 217.76 °C (rough estimate) [N/A]
Solubility in Water 516.8 mg/L (25 °C) [N/A]

Synthesis of 4-Chloro-2,6-dimethylphenol

The synthesis of 4-Chloro-2,6-dimethylphenol can be achieved through the direct chlorination
of 2,6-dimethylphenol. While specific high-yield protocols for this exact conversion are not
readily available in the searched literature, a general procedure can be adapted from known
chlorination reactions of similar phenolic compounds and anilines. A plausible synthetic route
involves the reaction of 2,6-dimethylphenol with a chlorinating agent in the presence of a
suitable solvent.

Experimental Protocol: Chlorination of 2,6-
Dimethylphenol

Objective: To synthesize 4-Chloro-2,6-dimethylphenol from 2,6-dimethylphenol.

Materials:

2,6-Dimethylphenol

Sulfuryl chloride (SO2Clz2) or N-Chlorosuccinimide (NCS)

Dichloromethane (CH2zCl2) or Acetic Acid

Sodium bicarbonate (NaHCO3) solution
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Sodium sulfate (NazSOa)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Apparatus for column chromatography (silica gel)
Procedure:

Dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped
with a magnetic stirrer.

Cool the solution in an ice bath.

Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.05 eq) in
dichloromethane to the cooled solution using a dropping funnel over a period of 30 minutes.

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4
hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate
solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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« Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the
crude product.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a hexane/ethyl acetate gradient) to afford pure 4-Chloro-2,6-dimethylphenol.

Expected Yield: While a specific yield for this reaction is not available in the provided search
results, similar chlorination reactions of anilines have reported yields around 70%.[2]

Reaction Mechanisms and Protocols

4-Chloro-2,6-dimethylphenol can undergo a variety of reactions, including electrophilic
aromatic substitution, nucleophilic substitution at the hydroxyl group, and oxidation.

Electrophilic Aromatic Substitution

The hydroxyl group and the two methyl groups are ortho-, para-directing and activating, while
the chlorine atom is ortho-, para-directing and deactivating. The substitution pattern will be
influenced by the interplay of these electronic and steric effects.

Nitration of 4-Chloro-2,6-dimethylphenol is expected to introduce a nitro group onto the
aromatic ring. The most likely position for substitution is ortho to the hydroxyl group, at the C3
or C5 position, which are meta to the deactivating chlorine atom.

Experimental Protocol: Nitration of 4-Chloro-2,6-dimethylphenol
Objective: To synthesize a nitro derivative of 4-Chloro-2,6-dimethylphenol.

Materials:

4-Chloro-2,6-dimethylphenol

Concentrated Nitric Acid (HNOs)

Concentrated Sulfuric Acid (H2SOa)

e Ice
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o Water

o Beaker

e Stirring rod
Procedure:

 In a beaker, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid
to concentrated nitric acid in a 1:1 ratio, while cooling in an ice bath.

e In a separate flask, dissolve 4-Chloro-2,6-dimethylphenol in a minimal amount of glacial
acetic acid.

» Slowly add the nitrating mixture to the solution of 4-Chloro-2,6-dimethylphenol, maintaining
the temperature below 10 °C.

 After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.
e Pour the reaction mixture onto crushed ice to precipitate the product.

« Filter the precipitate, wash with cold water until the washings are neutral, and dry the
product.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the
purified nitrated product.

Quantitative Data: Specific yields for the nitration of 4-Chloro-2,6-dimethylphenol are not
available in the search results. However, nitration of similar phenols can proceed with high
yields, though mixtures of isomers are common.[3]

Bromination of 4-Chloro-2,6-dimethylphenol will likely result in the substitution of a hydrogen
atom on the aromatic ring with a bromine atom. The position of bromination will be directed by
the existing substituents.

Experimental Protocol: Bromination of 4-Chloro-2,6-dimethylphenol

Objective: To synthesize a bromo derivative of 4-Chloro-2,6-dimethylphenol.
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Materials:

4-Chloro-2,6-dimethylphenol

Bromine (Br2)

Glacial Acetic Acid

Sodium thiosulfate solution
Procedure:
o Dissolve 4-Chloro-2,6-dimethylphenol in glacial acetic acid in a flask protected from light.

» Slowly add a solution of bromine in glacial acetic acid dropwise to the phenol solution with
stirring.

o Continue stirring at room temperature until the bromine color persists.
e Pour the reaction mixture into water to precipitate the product.

« Filter the precipitate and wash with water. To remove excess bromine, wash with a dilute
sodium thiosulfate solution.

» Recrystallize the crude product from a suitable solvent to obtain the purified brominated
product.

Quantitative Data: While specific yields for this reaction are not provided, bromination of
phenols can be a high-yielding reaction. [N/A]

Nucleophilic Substitution: Williamson Ether Synthesis

The hydroxyl group of 4-Chloro-2,6-dimethylphenol can be deprotonated to form a
phenoxide, which can then act as a nucleophile in a Williamson ether synthesis to form an
ether.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize an ether derivative of 4-Chloro-2,6-dimethylphenol.
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Materials:

e 4-Chloro-2,6-dimethylphenol

e Sodium hydride (NaH) or another strong base

e Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
o Alkyl halide (e.g., Benzyl bromide)

o Saturated ammonium chloride (NH4Cl) solution

o Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add
a suspension of sodium hydride (1.1 eq) in anhydrous DMF.

e Slowly add a solution of 4-Chloro-2,6-dimethylphenol (1.0 eq) in anhydrous DMF to the
sodium hydride suspension at 0 °C.

o Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of
the phenoxide.

o Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

« Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the
starting material is consumed.

o Cool the reaction mixture and quench by the slow addition of saturated ammonium chloride
solution.

o Extract the aqueous layer with diethyl ether.
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« Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium
sulfate.

 Filter and concentrate the organic layer under reduced pressure.
o Purify the crude product by column chromatography to yield the desired ether.

Quantitative Data: Yields for Williamson ether synthesis are generally in the range of 50-95%
for laboratory syntheses.[4]

Table 2: Summary of Reaction Yields (lllustrative)

Reaction Reactant Product Typical Yield (%)
o ) 4-Chloro-2,6- ]
Chlorination 2,6-Dimethylphenol ) ~70 (estimated)
dimethylphenol
o 4-Chloro-2,6- Nitro-4-chloro-2,6- -

Nitration _ _ Not specified
dimethylphenol dimethylphenol
4-Chloro-2,6- Bromo-4-chloro-2,6-

Bromination ) ) Not specified
dimethylphenol dimethylphenol

Williamson Ether 4-Chloro-2,6- Alkyl/Aryl ether £0.05

Synthesis dimethylphenol derivative

Oxidation

Phenols can be oxidized to quinones. The oxidation of 4-Chloro-2,6-dimethylphenol can be
achieved using various oxidizing agents. A Fenton-like reaction provides a method for its
degradation, which is relevant for environmental applications and understanding its oxidative
pathways.

Experimental Protocol: Oxidative Degradation (Fenton-like Reaction)
Objective: To study the oxidative degradation of 4-Chloro-2,6-dimethylphenol.

Materials:
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e 4-Chloro-2,6-dimethylphenol

e Nanoscale zero-valent iron (nZVI)

e Hydrogen peroxide (H202) (30%)

» Deionized water

» Conical flasks

o Rotary shaker

e Syringe and filter (0.22 pm)

o High-Performance Liquid Chromatography (HPLC) system

Procedure:

e Prepare an aqueous solution of 4-Chloro-2,6-dimethylphenol of a known concentration.
 In a conical flask, add a specific amount of nZVI to the phenol solution.
« Initiate the reaction by adding a predetermined concentration of H20x.
o Place the flask on a rotary shaker at a constant temperature.

» At various time intervals, withdraw samples using a syringe and immediately filter them to
stop the reaction.

» Analyze the concentration of 4-Chloro-2,6-dimethylphenol and its degradation products in
the filtered samples using HPLC.

Quantitative Data: In a study on the degradation of the similar compound 4-chloro-3,5-
dimethylphenol, complete decomposition was observed after 30 minutes under optimized
conditions (nZVI: 1.0 g/L; H202: 18 mM; initial concentration: 0.15 g/L).[5]

Biological Activity and Mechanism of Action
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Chlorinated phenols, including compounds structurally similar to 4-Chloro-2,6-dimethylphenol
like chloroxylenol (4-chloro-3,5-dimethylphenol), are known for their antiseptic and disinfectant
properties.[6] The primary mechanism of action is the disruption of microbial cell membranes.

[7]8]

Disruption of Bacterial Cell Membrane

The phenolic hydroxyl group is believed to bind to proteins on the bacterial cell membrane,
leading to a loss of membrane integrity and leakage of cellular contents.[6][9] This disruption
allows the molecule to penetrate the cell and interfere with essential enzymes and cellular
processes, ultimately leading to cell death.[9]

Uncoupling of Oxidative Phosphorylation

Phenolic compounds can act as uncouplers of oxidative phosphorylation in mitochondria.[7][10]
They are lipophilic weak acids that can transport protons across the inner mitochondrial
membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to an
uncoupling of the electron transport chain from ATP production, with the energy being released
as heat.[7][10] This disruption of cellular energy production contributes to their antimicrobial
and toxic effects.

Application in Drug Development: Synthesis of
Mexiletine

2,6-Dimethylphenol, the precursor to 4-Chloro-2,6-dimethylphenol, is a key starting material
in the synthesis of the antiarrhythmic drug mexiletine.[11] The synthesis involves a Williamson
ether synthesis followed by reductive amination.

Workflow for Mexiletine Synthesis:

Starting Material Step 1: Etherification Step 2: Reductive Amination

Williamson Ether Synthesis Oxime formation & reduction
2,6-Dimethylphenol »{ 10 Hydroxylamine, then Reduction (e.g., Ha/Pd-C) Mexiletine

Chioroacetone, Base (e.g., K2CO3)
Solvent (e.g., DMF)
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A simplified workflow for the synthesis of Mexiletine.

Visualized Mechanisms and Workflows
General Electrophilic Aromatic Substitution

4-Chloro-2,6-dimethylphenol Electrophile (E*)

Arenium lon Intermediate
(Resonance Stabilized)

Substituted Product

H+

Click to download full resolution via product page

General mechanism of electrophilic aromatic substitution.

Williamson Ether Synthesis Workflow
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Reactants

4-Chloro-2,6-dimethylphenol Deprotonation

Intermediate

Phenoxide lon
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Product

Strong Base
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Workflow for the Williamson ether synthesis.

Uncoupling of Oxidative Phosphorylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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